4-bromo-N-[(2-phenyl-1,3-thiazol-4-yl)methyl]benzamide
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Overview
Description
4-bromo-N-[(2-phenyl-1,3-thiazol-4-yl)methyl]benzamide is a synthetic organic compound characterized by the presence of a bromine atom, a benzamide group, and a thiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-N-[(2-phenyl-1,3-thiazol-4-yl)methyl]benzamide typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized via the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Amidation: The final step involves the formation of the benzamide group through the reaction of the thiazole derivative with benzoyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro group (if present) or the carbonyl group in the benzamide moiety, resulting in amines or alcohols.
Substitution: The bromine atom can be substituted by nucleophiles such as amines, thiols, or alkoxides, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often require the presence of a base like sodium hydride (NaH) or potassium carbonate (K2CO3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazole ring can yield sulfoxides, while nucleophilic substitution of the bromine atom can produce a wide range of substituted benzamides.
Scientific Research Applications
4-bromo-N-[(2-phenyl-1,3-thiazol-4-yl)methyl]benzamide has several applications in scientific research:
Medicinal Chemistry: This compound is investigated for its potential as an antimicrobial, antifungal, and anticancer agent due to the bioactivity of the thiazole ring.
Material Science: It is used in the development of organic semiconductors and light-emitting diodes (LEDs) due to its electronic properties.
Biological Studies: The compound is studied for its interactions with various biological targets, including enzymes and receptors, to understand its mechanism of action and potential therapeutic uses.
Mechanism of Action
The mechanism of action of 4-bromo-N-[(2-phenyl-1,3-thiazol-4-yl)methyl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazole ring can interact with the active sites of enzymes, inhibiting their activity. Additionally, the benzamide group can form hydrogen bonds with amino acid residues, enhancing binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 4-bromo-N-(4-phenylthiazol-2-yl)benzamide
- 4-bromo-N-(4-(3-nitrophenyl)thiazol-2-yl)benzamide
Uniqueness
Compared to similar compounds, 4-bromo-N-[(2-phenyl-1,3-thiazol-4-yl)methyl]benzamide is unique due to the specific positioning of the phenyl and thiazole groups, which can significantly influence its biological activity and chemical reactivity. The presence of the bromine atom also allows for further functionalization through substitution reactions, providing a versatile scaffold for the development of new derivatives with enhanced properties.
Properties
Molecular Formula |
C17H13BrN2OS |
---|---|
Molecular Weight |
373.3 g/mol |
IUPAC Name |
4-bromo-N-[(2-phenyl-1,3-thiazol-4-yl)methyl]benzamide |
InChI |
InChI=1S/C17H13BrN2OS/c18-14-8-6-12(7-9-14)16(21)19-10-15-11-22-17(20-15)13-4-2-1-3-5-13/h1-9,11H,10H2,(H,19,21) |
InChI Key |
XAMVELUFDSACNG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=CS2)CNC(=O)C3=CC=C(C=C3)Br |
Origin of Product |
United States |
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